N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
CAS No.: 1251558-46-9
VCID: VC7621723
Molecular Formula: C28H28N4O3
Molecular Weight: 468.557
* For research use only. Not for human or veterinary use.

Description |
N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound featuring a complex molecular structure composed of an imidazole core, acetamido, and methoxyphenyl groups. This compound belongs to a class of molecules often studied for their potential biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Its design incorporates functional groups that enhance molecular interactions, such as hydrogen bonding and π-π stacking, making it a candidate for pharmaceutical exploration. Molecular Formula and Weight
Key Structural Features
Synthesis PathwayThe synthesis of this compound involves multistep reactions, typically starting with:
Each step requires purification techniques such as recrystallization or chromatography to ensure high yield and purity. Antimicrobial ActivityCompounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria as well as fungi by targeting enzymes like dihydrofolate reductase (DHFR) or disrupting cell wall synthesis . Enzyme InhibitionThe compound's functional groups suggest potential as an inhibitor of enzymes like proteases or oxidoreductases, which are critical in various diseases. Analytical CharacterizationTo confirm the structure and purity of the compound, the following techniques are employed:
Comparative Data Table
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CAS No. | 1251558-46-9 | ||||||||||||||||||
Product Name | N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide | ||||||||||||||||||
Molecular Formula | C28H28N4O3 | ||||||||||||||||||
Molecular Weight | 468.557 | ||||||||||||||||||
IUPAC Name | N-(4-ethylphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | ||||||||||||||||||
Standard InChI | InChI=1S/C28H28N4O3/c1-3-20-7-11-24(12-8-20)31-28(34)26-18-32(19-29-26)17-21-9-13-23(14-10-21)30-27(33)16-22-5-4-6-25(15-22)35-2/h4-15,18-19H,3,16-17H2,1-2H3,(H,30,33)(H,31,34) | ||||||||||||||||||
Standard InChIKey | YWYHCCXCDUTBDG-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC | ||||||||||||||||||
Solubility | not available | ||||||||||||||||||
PubChem Compound | 49668785 | ||||||||||||||||||
Last Modified | Aug 19 2023 |
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